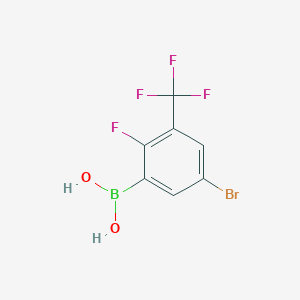

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIJOUMGMHQBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183030 | |

| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-70-5 | |

| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid typically involves the following steps:

Boronic Acid Formation:

These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve high throughput and consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.

Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Commonly used solvents include tetrahydrofuran and dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid serves as a critical building block in organic synthesis, especially in the formation of complex molecules through cross-coupling reactions. It is particularly effective in Suzuki-Miyaura reactions, where it acts as a coupling partner for aryl halides to produce biaryl compounds .

Pharmaceutical Development

The compound's unique properties make it suitable for drug development. Its ability to form reversible covalent bonds with diols suggests potential applications in drug delivery systems and enzyme inhibition studies . Ongoing research focuses on its interactions with various biological targets, which could lead to novel therapeutic agents.

Sensor Development

Due to its reactivity, 5-bromo-2-fluoro-3-trifluoromethylphenylboronic acid is utilized in developing fluorescent probes and sensors for biomolecule detection. These sensors exploit the compound's ability to selectively bind to target molecules, enhancing sensitivity and specificity in biological assays .

Case Study 1: Application in Drug Development

Recent studies have investigated the potential of this compound as a scaffold for developing new antimicrobial agents. Its ability to inhibit bacterial growth was demonstrated through minimum inhibitory concentration (MIC) assays against various pathogens, indicating promising therapeutic applications .

Case Study 2: Sensor Technology

Research has shown that incorporating this boronic acid derivative into sensor designs significantly improves detection limits for glucose and other biomolecules due to its selective binding properties .

Wirkmechanismus

The mechanism by which 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid exerts its effects is primarily through its reactivity in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Positioning : The position of substituents significantly impacts reactivity. For example, BB-6823 (Br at C5) avoids steric hindrance near the boronic acid group (C1), whereas BB-4262 (Br at C3) may experience steric effects .

- Acidity : The trifluoromethyl group (CF₃) in BB-6823 enhances acidity compared to methyl (CH₃)-substituted analogs but is less acidic than formyl (CHO)-containing derivatives due to the latter’s stronger EWG effect .

- Bioactivity: While 5-Trifluoromethyl-2-formylphenylboronic acid exhibits antifungal activity (MIC: 32 µg/mL against C.

2.2 Reactivity in Cross-Coupling Reactions

- BB-6823 vs. Methoxy-Substituted Analogs : Methoxy groups (e.g., in 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) are electron-donating, reducing boronic acid activation. In contrast, BB-6823’s EWGs enhance electrophilicity, favoring faster Suzuki reactions .

- BB-6823 vs. However, OCF₃ may introduce hydrolytic instability compared to CF₃ .

Biologische Aktivität

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on diverse research findings.

Structural Characteristics

The compound features:

- Bromine and Fluorine Atoms : These halogens can enhance binding interactions through hydrogen bonding with biological targets, influencing pharmacokinetics and selectivity.

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, which are desirable properties in drug development.

Synthesis and Properties

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid can be synthesized using various methods, typically involving the Suzuki-Miyaura coupling reaction. The presence of the boronic acid functional group allows it to participate in further organic transformations, making it a versatile building block in drug discovery.

Antimicrobial Properties

Research has demonstrated that 5-bromo-2-fluoro-3-trifluoromethylphenylboronic acid exhibits moderate antimicrobial activity against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/ml | Moderate |

| Aspergillus niger | 50 µg/ml | Higher than C. albicans |

| Escherichia coli | 25 µg/ml | Moderate |

| Bacillus cereus | 10 µg/ml | Higher than AN2690 |

The compound shows higher activity against Bacillus cereus compared to the approved antifungal drug AN2690 (Tavaborole), indicating its potential as an antibacterial agent .

The proposed mechanism for the antimicrobial activity of this compound involves:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS) : Similar to benzoxaborole drugs, it is hypothesized that the compound may inhibit LeuRS in microorganisms, thereby disrupting protein synthesis . Docking studies indicate favorable binding interactions with the enzyme's active site.

Case Studies

- Antifungal Activity Against Candida albicans : In vitro studies revealed that at high concentrations (100 µg), the compound completely inhibited growth, albeit with a relatively small zone of inhibition (8 mm) compared to traditional antifungals like amphotericin B .

- Comparative Studies with Other Boronic Acids : Research comparing various phenylboronic acids highlighted that the presence of bromine and fluorine significantly affects their antimicrobial properties. The unique electronic properties imparted by these substituents contribute to their biological activity .

Potential Applications

Given its biological activity, 5-bromo-2-fluoro-3-trifluoromethylphenylboronic acid may serve as:

- A lead compound for drug discovery targeting bacterial infections.

- A reagent in organic synthesis for constructing complex bioactive molecules due to its ability to form reversible covalent bonds with diols.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, and how do reaction parameters influence yield?

- Methodological Answer : A common approach involves Miyaura borylation of the corresponding aryl halide precursor using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

- Temperature : 80–100°C in THF or dioxane.

- Base : Potassium acetate (KOAc) to neutralize HBr byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Evidence from analogous compounds (e.g., 5-Bromo-2-fluoro-3-pyridineboronic acid) highlights the use of oxidizing agents like H₂O₂ in acidic ethanol to stabilize intermediates .

Q. What storage conditions are optimal for preserving the stability of this boronic acid?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis and protodeboronation. Use airtight, amber glass containers to minimize light and moisture exposure. Degradation is accelerated by protic solvents, elevated temperatures, or acidic/alkaline conditions. Stability data for related bromofluoroarylboronic acids indicate >95% purity retention for 6 months under these conditions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, CF₃) influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl (-CF₃) and fluorine groups enhance electrophilicity at the boron center, increasing Suzuki-Miyaura coupling rates with electron-rich aryl halides. However, steric hindrance from -CF₃ may reduce accessibility to catalytic sites. Competitive protodeboronation can occur in aqueous media, mitigated by:

- Using anhydrous solvents (e.g., THF, DMF).

- Adding ligands (e.g., XPhos) to stabilize the Pd-boronate intermediate.

Docking studies on similar trifluoromethyl-substituted boronic acids suggest enhanced binding to hydrophobic enzyme pockets, relevant in drug discovery .

Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

- Methodological Answer :

- ¹⁹F NMR : Distinguishes -CF₃ (δ ≈ -60 ppm) and -F (δ ≈ -110 ppm) groups.

- HPLC-MS (ESI⁻) : Retention time ~8.2 min (C18 column, 0.1% formic acid/acetonitrile gradient). Detects [M-H]⁻ ion at m/z 304.

- X-ray crystallography : Resolves steric effects of -CF₃ and confirms boronic acid geometry (B-O bond length ~1.36 Å).

Impurity profiles (e.g., debrominated byproducts) are quantified via LC-MS with <2% threshold .

Q. How can competing homocoupling pathways be suppressed during cross-coupling reactions?

- Methodological Answer : Homocoupling arises from oxidative dimerization of boronic acids. Strategies include:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand reduces Pd⁰ aggregation.

- Oxygen-free conditions : Degas solvents and use Schlenk-line techniques.

- Additives : Cu(I) salts (e.g., CuCl) suppress aryl radical formation.

For 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, reaction yields >80% are achieved with Pd(dtbpf)Cl₂ and 2,6-lutidine as a base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.